molecular formula C12H17N3O B8159978 1-((5-Azidopentyl)oxy)-4-methylbenzene

1-((5-Azidopentyl)oxy)-4-methylbenzene

Cat. No.: B8159978
M. Wt: 219.28 g/mol
InChI Key: ZPUBQGWJCBXMMM-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-4-methylbenzene is an aromatic compound featuring a para-methyl-substituted benzene ring linked to a 5-azidopentyl chain via an ether group. The azide (-N₃) moiety at the terminal end of the pentyl chain makes it a candidate for click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation or polymer synthesis .

Properties

IUPAC Name

1-(5-azidopentoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-11-5-7-12(8-6-11)16-10-4-2-3-9-14-15-13/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUBQGWJCBXMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((5-Azidopentyl)oxy)-4-methylbenzene can be synthesized through a multi-step process involving the following key steps:

    Synthesis of 5-bromopentyl azide: This intermediate can be prepared by reacting 5-bromopentanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Etherification: The 5-bromopentyl azide is then reacted with 4-methylphenol (p-cresol) in the presence of a base such as potassium carbonate (K2CO3) to form this compound. This reaction typically occurs under reflux conditions in a solvent like acetone or ethanol.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity. The choice of solvents, catalysts, and purification techniques may vary based on the specific requirements of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-((5-Azidopentyl)oxy)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), potassium carbonate (K2CO3), acetone, ethanol.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride (LiAlH4).

    Cycloaddition: Copper(I) catalysts, organic solvents like toluene or dichloromethane.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1-((5-Aminopentyl)oxy)-4-methylbenzene.

    Cycloaddition: 1-((5-(1,2,3-Triazolyl)pentyl)oxy)-4-methylbenzene.

Scientific Research Applications

1-((5-Azidopentyl)oxy)-4-methylbenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

    Medicinal Chemistry: The azido group is a bioorthogonal functional group, making this compound useful in bioconjugation and click chemistry for drug development and molecular imaging.

    Chemical Biology: It can be used to study biological processes through the incorporation of azido-functionalized probes into biomolecules, enabling the tracking and visualization of cellular events.

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-4-methylbenzene depends on its specific application. In bioconjugation and click chemistry, the azido group undergoes a cycloaddition reaction with alkynes to form triazoles, facilitating the attachment of various functional groups to biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related azide-bearing compounds highlight key differences in substituents, chain length, and functional groups:

Compound Name Key Structural Features Implications Reference
1-((5-Azidopentyl)oxy)-4-methylbenzene Benzene with methyl (para) and 5-azidopentyloxy Enhanced lipophilicity due to pentyl chain; methyl group stabilizes aromatic ring electronically. Suitable for hydrophobic conjugation systems.
1-(Azidomethyl)-4-methoxybenzene (1a) Methoxy (para) and azidomethyl groups Methoxy’s electron-donating effect may accelerate azide reactivity in click reactions. Shorter chain limits flexibility in conjugates.
Ethyl 5-Azidopentanoate (SY318730) Aliphatic ester with 5-azidopentanoate Polar ester group increases solubility in aqueous media. Lack of aromatic ring reduces UV stability but broadens compatibility with aliphatic matrices.
1-(Azidomethyl)-4-chlorobenzene (SY318732) Chloro (para) and azidomethyl groups Electron-withdrawing chloro substituent may reduce azide reactivity in CuAAC. Useful for electrophilic aromatic substitution post-conjugation.

Reactivity in Click Chemistry

  • Chain Length : The 5-azidopentyl chain in the target compound offers greater conformational flexibility compared to shorter chains (e.g., azidomethyl in 1a), enabling efficient coupling with bulky alkynes .
  • Substituent Effects : Para-methyl groups (electron-donating) may slightly reduce azide electrophilicity compared to electron-withdrawing groups (e.g., chloro in SY318732), but this is offset by the chain’s length, which positions the azide away from aromatic electronic effects .
  • Functional Groups: Ethyl 5-azidopentanoate (SY318730) exhibits higher polarity due to its ester group, favoring aqueous-phase reactions, whereas the target compound’s aromatic core enhances stability in organic solvents .

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